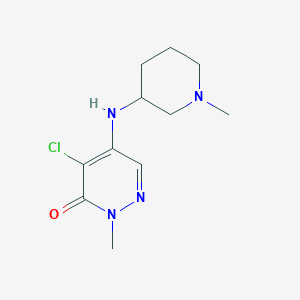

4-Chloro-2-methyl-5-((1-methylpiperidin-3-yl)amino)pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Cloro-2-metil-5-((1-metilpiperidin-3-il)amino)piridazin-3(2H)-ona es un compuesto orgánico sintético que pertenece a la clase de las piridazinonas

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-Cloro-2-metil-5-((1-metilpiperidin-3-il)amino)piridazin-3(2H)-ona típicamente involucra reacciones orgánicas de múltiples pasos. Un enfoque común podría incluir:

Formación del núcleo de piridazinona: Esto se puede lograr a través de la ciclización de precursores apropiados en condiciones ácidas o básicas.

Introducción de los grupos cloro y metilo: Estos grupos se pueden introducir mediante reacciones de halogenación y alquilación.

Unión del grupo piperidinilo: Este paso podría implicar reacciones de sustitución nucleofílica o aminación.

Métodos de producción industrial

Los métodos de producción industrial probablemente implicarían la optimización de la ruta sintética para la escalabilidad, el rendimiento y la rentabilidad. Esto podría incluir:

Procesos por lotes o de flujo continuo: .

Uso de catalizadores: para mejorar las velocidades de reacción.

Técnicas de purificación: como cristalización o cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metilo o piperidinilo.

Reducción: Las reacciones de reducción podrían dirigirse al anillo de piridazinona o al sustituyente cloro.

Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden ocurrir, especialmente en el grupo cloro.

Reactivos y condiciones comunes

Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Haluros de alquilo, aminas.

Productos principales

Los productos principales de estas reacciones dependerían de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la sustitución podría introducir diversos grupos funcionales.

Aplicaciones Científicas De Investigación

4-Cloro-2-metil-5-((1-metilpiperidin-3-il)amino)piridazin-3(2H)-ona puede tener aplicaciones en:

Química medicinal: Posible uso como farmacóforo en el diseño de fármacos.

Investigación biológica: Estudiando sus efectos en los sistemas biológicos.

Aplicaciones industriales: Uso como intermedio en la síntesis de otros compuestos.

Mecanismo De Acción

El mecanismo de acción dependería del objetivo biológico específico. En general, los compuestos como este podrían:

Unirse a receptores o enzimas específicos: .

Inhibir o activar vías biológicas: .

Interactuar con componentes celulares: para ejercer sus efectos.

Comparación Con Compuestos Similares

Compuestos similares

4-Cloro-2-metilpiridazin-3(2H)-ona: Carece del grupo piperidinilo.

2-Metil-5-((1-metilpiperidin-3-il)amino)piridazin-3(2H)-ona: Carece del grupo cloro.

Unicidad

La presencia de ambos grupos cloro y piperidinilo en 4-Cloro-2-metil-5-((1-metilpiperidin-3-il)amino)piridazin-3(2H)-ona puede conferir actividades biológicas y propiedades químicas únicas, haciéndolo distinto de sus análogos.

Actividad Biológica

4-Chloro-2-methyl-5-((1-methylpiperidin-3-yl)amino)pyridazin-3(2H)-one, also known as a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, has garnered attention in recent years for its potential therapeutic applications in cancer and inflammatory diseases. This compound exhibits notable biological activity through its interaction with specific protein targets, particularly the p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5) bromodomains.

Chemical Structure and Properties

The molecular formula of this compound is C11H17ClN4O, with a molecular weight of approximately 256.73 g/mol. The compound features a chlorinated pyridazine core, which is critical for its biological activity.

The primary mechanism of action for this compound involves the inhibition of bromodomains, which are protein domains that recognize acetylated lysines on histones and non-histone proteins. By inhibiting PCAF and GCN5, this compound can disrupt the transcriptional regulation of genes involved in cell proliferation and inflammation.

Key Findings:

- Selectivity : The compound demonstrates high selectivity for PCAF/GCN5 over other bromodomain-containing proteins, with an impressive selectivity ratio exceeding 18,000-fold compared to the BET family .

- Cell Penetration : It has been shown to penetrate cells effectively, facilitating its action on intracellular targets .

- Potency : In vitro studies indicate that this compound exhibits potent inhibitory activity against PCAF and GCN5, leading to reduced expression of target genes involved in oncogenic pathways .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. Notably:

- Cancer Cell Lines : The compound has shown efficacy against breast cancer (MDA-MB-231) and leukemia (MV4;11) cell lines, leading to significant reductions in cell viability as measured by MTT assays .

In Vivo Studies

Animal studies have further supported the compound's potential therapeutic applications:

- Efficacy in Tumor Models : In xenograft models, administration of this compound resulted in significant tumor growth inhibition compared to controls, highlighting its potential as an anti-cancer agent .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Study on Inflammatory Response : A study evaluated its effects on LPS-stimulated macrophages, where it inhibited TNF-alpha production in a dose-dependent manner, suggesting anti-inflammatory properties .

- Cancer Therapeutics : In a rat model of induced arthritis, treatment with this compound resulted in reduced inflammation markers comparable to established anti-inflammatory drugs like dexamethasone .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H17ClN4O |

| Molecular Weight | 256.73 g/mol |

| Selectivity Ratio | ≥18,000-fold over BET family |

| IC50 against PCAF/GCN5 | Potent (specific values not disclosed) |

| Efficacy in Tumor Models | Significant growth inhibition |

Propiedades

Fórmula molecular |

C11H17ClN4O |

|---|---|

Peso molecular |

256.73 g/mol |

Nombre IUPAC |

4-chloro-2-methyl-5-[(1-methylpiperidin-3-yl)amino]pyridazin-3-one |

InChI |

InChI=1S/C11H17ClN4O/c1-15-5-3-4-8(7-15)14-9-6-13-16(2)11(17)10(9)12/h6,8,14H,3-5,7H2,1-2H3 |

Clave InChI |

LEPPHANDICKARV-UHFFFAOYSA-N |

SMILES canónico |

CN1CCCC(C1)NC2=C(C(=O)N(N=C2)C)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.